

Synthesis Protocol for 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

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Compound of Interest

Compound Name: 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Cat. No.: B1203154

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Abstract

This document provides a detailed synthesis protocol for **2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol**, a bifunctional nitroaromatic compound with potential applications in the development of dyes, pigments, and as an intermediate in organic synthesis. The protocol is based on a two-step synthetic route commencing with the hydroxyethylation of 2-amino-5-nitrophenol, followed by a condensation and hydrolysis reaction. This application note is intended for researchers and professionals in the fields of chemistry and drug development.

Introduction

2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol is a chemical compound featuring a nitrophenyl group, an ether linkage, and two hydroxyl groups. The presence of these functional groups makes it a versatile intermediate for the synthesis of more complex molecules. This protocol outlines a reproducible method for its preparation in a laboratory setting.

Chemical Reaction Scheme

The synthesis proceeds in two main steps:

- **Step 1:** Synthesis of 2-(3-nitro-6-aminophenoxy)ethanol The first step involves the hydroxyethylation of 2-amino-5-nitrophenol using an ethylene chlorohydrin in the presence of a solid base.

- Step 2: Synthesis of **2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol** The intermediate, 2-(3-nitro-6-aminophenoxy)ethanol, is then reacted with ethyl chloroformate, followed by condensation and hydrolysis to yield the final product.[\[1\]](#)

Experimental Protocol

Materials and Reagents

Reagent/Material	Grade	Supplier
2-Amino-5-nitrophenol	Reagent	Sigma-Aldrich
Ethylene chlorohydrin	Reagent	Sigma-Aldrich
Solid alkali (e.g., sodium hydroxide on hydrotalcite)	---	---
N,N-Dimethylformamide (DMF)	Anhydrous	Sigma-Aldrich
Ethyl chloroformate	Reagent	Sigma-Aldrich
Calcium carbonate	Reagent	Sigma-Aldrich
Sodium hydroxide	ACS Reagent	VWR
Hydrochloric acid	ACS Reagent	VWR
Ethyl acetate	HPLC Grade	Fisher Scientific
Hexane	HPLC Grade	Fisher Scientific
Deionized water	---	---

Step 1: Synthesis of 2-(3-nitro-6-aminophenoxy)ethanol

- To a 500 mL autoclave, add 250.0 g of N,N-Dimethylformamide (DMF), 25.0 g (0.16 mol) of 2-amino-5-nitrophenol, and 5.0 g of a solid alkali catalyst (such as sodium hydroxide supported on hydrotalcite).[\[1\]](#)
- Add 19.3 g (0.24 mol) of ethylene chlorohydrin to the mixture.[\[1\]](#)
- Seal the autoclave and begin stirring the mixture.

- Heat the reaction mixture to 105-110 °C, maintaining the pressure between 0.4 and 0.5 MPa.
[1]
- Allow the reaction to proceed for 5 hours. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is less than 1.0%. [1]
- Once the reaction is complete, cool the autoclave to room temperature and carefully vent the pressure.
- Filter the reaction mixture to remove the solid catalyst.
- The filtrate containing the intermediate product, 2-(3-nitro-6-aminophenoxy)ethanol, can be used directly in the next step or purified further by crystallization or column chromatography.

Step 2: Synthesis of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

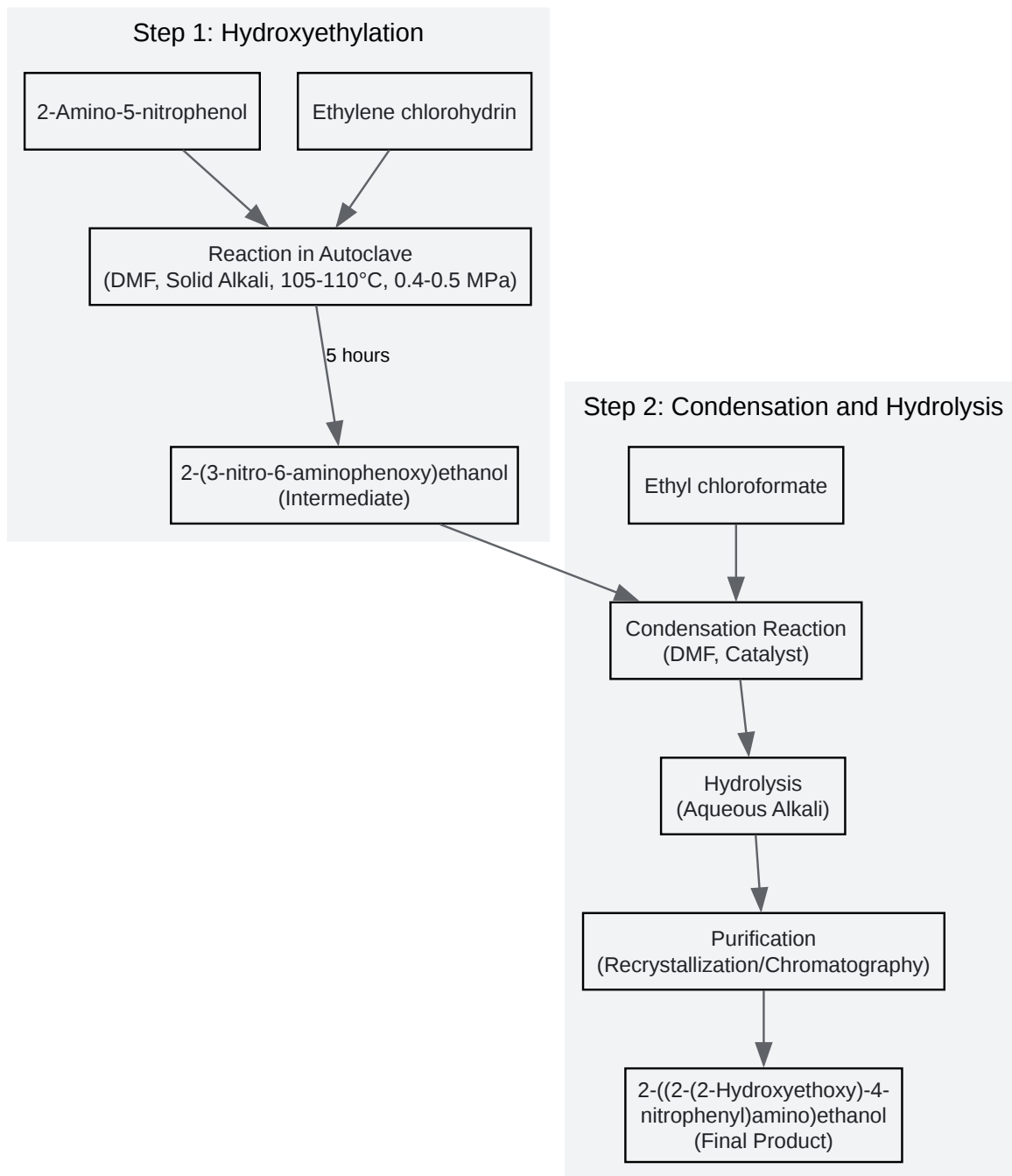
- In a suitable reaction vessel, dissolve the crude 2-(3-nitro-6-aminophenoxy)ethanol obtained from Step 1 in a solvent such as N,N-Dimethylformamide (DMF). The solvent amount should be 5-10 times the weight of the intermediate. [1]
- Add a catalyst, such as calcium carbonate, to the solution.
- Add ethyl chloroformate to the reaction mixture. The mass ratio of 2-(3-nitro-6-aminophenoxy)ethanol to ethyl chloroformate should be approximately 1:1.0 to 1:3.0. [1]
- Heat the mixture to facilitate the condensation reaction.
- Following the condensation, perform a hydrolysis step by adding an aqueous alkali solution, such as 5-25% sodium hydroxide solution. [1] The weight ratio of 2-(3-nitro-6-aminophenoxy)ethanol to the alkali should be between 1:0.4 and 1:1.5. [1]
- After hydrolysis, the reaction mixture is worked up to isolate the final product.
- The crude product can be purified by recrystallization or column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) to yield **2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol** as a canary yellow fluffy powder. [2]

Data Summary

Parameter	Step 1: Hydroxyethylation	Step 2: Condensation & Hydrolysis
Starting Material	2-Amino-5-nitrophenol	2-(3-nitro-6-aminophenoxy)ethanol
Key Reagents	Ethylene chlorohydrin, Solid alkali	Ethyl chloroformate, Alkali solution
Solvent	DMF or Water	DMF, Glycol dimethyl ether, etc.
Temperature	105-125 °C	Not specified
Pressure	0.2-0.5 MPa	Not specified
Reaction Time	5-8 hours	Not specified
Catalyst	Solid alkali	Solid alkali, CaCO ₃ , CaO, etc.

Synthesis Workflow

Synthesis of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

[Click to download full resolution via product page](#)Caption: Synthetic route for **2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol**.

Safety Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
- The reaction is carried out under pressure and at elevated temperatures; ensure the autoclave is operated by trained personnel and all safety features are functional.
- Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal information. **2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol** is classified as an acute toxicant (oral), a skin sensitizer, and is suspected of causing genetic defects.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

- NMR Spectroscopy (^1H and ^{13}C): To confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight (242.23 g/mol).
- High-Performance Liquid Chromatography (HPLC): To assess purity.
- Melting Point: To compare with literature values.

Conclusion

The protocol described provides a comprehensive guide for the synthesis of **2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol**. By following the outlined steps and safety precautions, researchers can reliably produce this compound for further study and application. The provided workflow diagram and data summary offer a clear overview of the synthesis process.

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